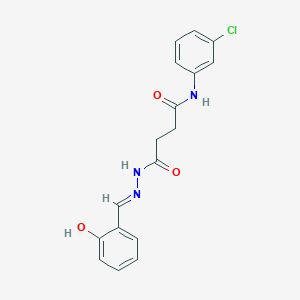
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that features multiple aromatic rings and a unique isoindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce methoxyphenyl groups.
Cyclization reactions: to form the isoindole core.
Naphthyl group incorporation: through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: with precise control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the naphthyl ring.
Reduction: Reduction reactions could target the carbonyl groups within the isoindole structure.
Substitution: Aromatic substitution reactions can occur, especially on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
作用机制
The mechanism of action for 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
相似化合物的比较
Similar Compounds
5,6-Bis(4-methoxyphenyl)-2-(1-phenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-isoindole-1,3,8(2H)-trione: Lacks the methano bridge.
Uniqueness
The unique combination of methoxyphenyl, naphthyl, and isoindole structures in 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C33H25NO5 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C33H25NO5/c1-38-21-14-10-19(11-15-21)25-26(20-12-16-22(39-2)17-13-20)28-30-29(27(25)31(28)35)32(36)34(33(30)37)24-9-5-7-18-6-3-4-8-23(18)24/h3-17,27-30H,1-2H3 |
InChI 键 |
LWROOYHHQNMDFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3C4C(C2C3=O)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/no-structure.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)

![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)

![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
